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Compound of Interest

Compound Name:
3-Fluoro-5-(trifluoromethyl)benzoic

acid

Cat. No.: B062376 Get Quote

CAS Number: 161622-05-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals interested in the properties, synthesis, and applications of

3-Fluoro-5-(trifluoromethyl)benzoic acid. This key building block is instrumental in the

development of novel therapeutic agents and advanced materials.

Core Compound Properties
3-Fluoro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. The

presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly

influences its physicochemical properties, making it a valuable synthon in medicinal chemistry.

These electron-withdrawing groups enhance the compound's lipophilicity and metabolic

stability, properties that are highly desirable in drug candidates.

Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 3-Fluoro-5-
(trifluoromethyl)benzoic acid.
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Property Value Reference

CAS Number 161622-05-5 [1]

Molecular Formula C₈H₄F₄O₂ [2]

Molecular Weight 208.11 g/mol [2]

Melting Point 104-108 °C [1]

Appearance
White to light yellow crystalline

powder
[1]

Purity ≥98% [1]

Spectroscopic Data
Spectrum Type Key Peaks/Signals

¹³C NMR Data available in spectral databases.

Infrared (IR)
Characteristic peaks for C=O, C-F, and aromatic

C-H bonds.

Synthesis and Experimental Protocols
While a detailed, step-by-step synthesis protocol for 3-Fluoro-5-(trifluoromethyl)benzoic acid
is not readily available in a single source, general synthetic strategies for related

trifluoromethylated benzoic acids often involve the oxidation of the corresponding toluene

derivative or through Grignard reactions followed by carboxylation.

This guide focuses on the application of 3-Fluoro-5-(trifluoromethyl)benzoic acid as a

precursor in the synthesis of biologically active molecules.

Synthesis of Pyrazole-Based Antibacterial Agents
3-Fluoro-5-(trifluoromethyl)benzoic acid is a key starting material for the synthesis of potent

pyrazole-derived antibacterial agents. These compounds have shown significant activity

against Gram-positive bacteria, including resistant strains like MRSA.[3] The general synthetic

approach involves a multi-step process culminating in a reductive amination.
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Experimental Protocol: General Synthesis of 4-[4-[[3-fluoro-5-(trifluoromethyl)anilino]methyl]-3-

[4-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid derivatives[3][4]

Synthesis of the Pyrazole Aldehyde Intermediate: The synthesis begins with the reaction of a

substituted acetophenone with a hydrazinobenzoic acid to form a hydrazone. This

intermediate is then cyclized using a Vilsmeier-Haack reagent to yield the core pyrazole

aldehyde.

Reductive Amination: The pyrazole aldehyde is then reacted with an appropriately

substituted aniline, such as 3-fluoro-5-(trifluoromethyl)aniline (which can be synthesized from

3-fluoro-5-(trifluoromethyl)benzoic acid via a Curtius rearrangement or similar methods),

in the presence of a reducing agent. The Hantzsch ester has been reported as an effective

reducing agent for this transformation, typically carried out in a solvent like refluxing toluene.

[4]

Purification: The final product is purified using standard techniques such as column

chromatography or recrystallization.

Characterization: The structure and purity of the synthesized compounds are confirmed by

spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
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Synthesis workflow for pyrazole-based antibacterials.

Synthesis of Oligothiophene-Based Influenza Fusion
Inhibitors
Derivatives of 3-Fluoro-5-(trifluoromethyl)benzoic acid have been incorporated into

oligothiophene structures to create potent inhibitors of influenza A virus fusion.[1][5] These

inhibitors target the viral hemagglutinin protein, preventing the conformational changes

necessary for the virus to fuse with the host cell membrane.

Experimental Protocol: General Synthesis of Oligothiophene-Based Influenza Fusion

Inhibitors[5]

Oligothiophene Core Synthesis: The synthesis starts with the construction of the

oligothiophene backbone through a series of coupling reactions.

Functionalization: The oligothiophene core is then functionalized with various groups to

enhance its antiviral activity and solubility. This typically involves steps like alkylation,

azidation, and amination.

Amidation with 3-Fluoro-5-(trifluoromethyl)benzoic acid: In the final step, the

functionalized oligothiophene is coupled with 3-Fluoro-5-(trifluoromethyl)benzoic acid via

an amidation reaction. This is often achieved by first converting the benzoic acid to its more

reactive acyl chloride derivative.

Purification and Characterization: The final compounds are purified by chromatography and

characterized by spectroscopic methods to confirm their structure and purity.

Biological Activity and Mechanisms of Action
The incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into various molecular

scaffolds has led to the discovery of compounds with significant biological activity.

Antibacterial Activity of Pyrazole Derivatives
Pyrazole derivatives synthesized using 3-fluoro-5-(trifluoromethyl)aniline have demonstrated

potent activity against a range of Gram-positive bacteria.[3] The mechanism of action is thought

to be multifactorial, with studies suggesting that these compounds can have a global effect on
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bacterial cell function.[3] Potential molecular targets include the 50S ribosomal subunit

(inhibiting protein synthesis), as well as topoisomerase II and IV, and DNA gyrase (interfering

with DNA replication and repair).[6]

Potential Antibacterial Mechanisms of Pyrazole Derivatives
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Potential antibacterial mechanisms of pyrazole derivatives.

Antiviral Activity of Oligothiophene-Based Fusion
Inhibitors
Oligothiophene compounds capped with a 3-fluoro-5-(trifluoromethyl)benzoyl group act as

influenza A virus fusion inhibitors.[1][5] Their mechanism of action involves binding to the

hemagglutinin (HA) protein on the surface of the virus. This binding stabilizes the pre-fusion

conformation of HA, preventing the pH-induced conformational changes that are essential for

the fusion of the viral and endosomal membranes.[7] By blocking this critical step in the viral life

cycle, these compounds inhibit viral entry into the host cell.
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Influenza Hemagglutinin Fusion Inhibition
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Mechanism of influenza hemagglutinin fusion inhibition.

Conclusion
3-Fluoro-5-(trifluoromethyl)benzoic acid is a versatile and valuable building block in modern

drug discovery and materials science. Its unique electronic properties impart favorable

characteristics to molecules, such as enhanced lipophilicity and metabolic stability. The

successful application of this compound in the development of potent antibacterial and antiviral

agents highlights its significance for researchers in the pharmaceutical and life sciences

industries. This guide provides a foundational understanding of its properties and applications,

paving the way for further innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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